molecular formula C11H23ClN2O3 B6224605 tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride CAS No. 2763749-40-0

tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride

Cat. No.: B6224605
CAS No.: 2763749-40-0
M. Wt: 266.8
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Description

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both hydroxy and methylamino functional groups in the piperidine ring makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The hydroxy and methylamino groups are introduced through selective functionalization reactions. For example, hydroxylation can be achieved using oxidizing agents, while methylamination can be performed using methylamine under suitable conditions.

    Protection and Deprotection Steps: The tert-butyl group is often introduced as a protecting group for the carboxylate functionality. This can be achieved using tert-butyl chloroformate in the presence of a base.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)

    Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Nucleophiles: Various amines, thiols, and other nucleophilic species

Major Products

    Oxidation: Conversion to carbonyl derivatives

    Reduction: Regeneration of hydroxy derivatives

    Substitution: Formation of new piperidine derivatives with different substituents

Scientific Research Applications

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It is used as a building block for the construction of complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxy and methylamino groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The compound may also participate in covalent bonding with active site residues, leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride is unique due to the presence of both hydroxy and methylamino groups in the piperidine ring, which provides it with distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

2763749-40-0

Molecular Formula

C11H23ClN2O3

Molecular Weight

266.8

Purity

95

Origin of Product

United States

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